N-(4-Benzyl-2-phenyl-1,3-oxazol-5-yl)acetamide
Description
Structure
3D Structure
Properties
CAS No. |
87783-79-7 |
|---|---|
Molecular Formula |
C18H16N2O2 |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
N-(4-benzyl-2-phenyl-1,3-oxazol-5-yl)acetamide |
InChI |
InChI=1S/C18H16N2O2/c1-13(21)19-18-16(12-14-8-4-2-5-9-14)20-17(22-18)15-10-6-3-7-11-15/h2-11H,12H2,1H3,(H,19,21) |
InChI Key |
PXAISWGTKOPHLA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(N=C(O1)C2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Formation of the 1,3-Oxazole Ring
The oxazole ring is typically synthesized via cyclization reactions involving α-haloketones or α-ketoamides with amides or nitriles under controlled conditions. A common approach includes:
Cyclocondensation of α-haloketones with amides : This reaction proceeds under acidic or basic catalysis, often in refluxing solvents such as toluene or dichloromethane (CH₂Cl₂), with strict moisture exclusion to prevent hydrolysis of intermediates.
Alternative methods : Use of nitrile oxides or Schiff base intermediates can also lead to oxazole ring formation through cyclization.
Benzylation at the 4-Position
The benzyl group is introduced via nucleophilic substitution reactions:
Reaction of the oxazole intermediate with benzyl halides (e.g., benzyl chloride or benzyl bromide) in the presence of a base such as potassium carbonate or sodium hydride.
The reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile at temperatures ranging from room temperature to reflux.
Acetamide Functionalization
The acetamide group is introduced by coupling the oxazole intermediate with acetic anhydride or acetyl chloride:
This step often involves activation of the oxazole ring or an amine precursor followed by acetylation.
Reaction conditions include mild bases (e.g., triethylamine) and solvents such as dichloromethane at low temperatures (0–25°C) to minimize side reactions.
Detailed Reaction Conditions and Optimization
The following table summarizes critical reaction parameters and their impact on yield and purity based on literature data and experimental findings:
| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Oxazole ring formation | α-Haloketone + amide, acid/base catalyst | Toluene/CH₂Cl₂ | Reflux (80–110°C) | 6–12 hours | 60–75 | Moisture exclusion critical |
| Benzylation | Benzyl halide + base (K₂CO₃/NaH) | DMF/Acetonitrile | RT to reflux | 4–8 hours | 70–85 | Polar aprotic solvent enhances reaction |
| Acetamide coupling | Acetic anhydride/acetyl chloride + base | CH₂Cl₂ | 0–25°C | 2–4 hours | 80–90 | Low temp reduces racemization |
Representative Experimental Procedure
Step 1: Oxazole Ring Synthesis
- Mix equimolar amounts of α-haloketone and amide in anhydrous toluene.
- Add catalytic acid or base.
- Reflux under nitrogen atmosphere for 8 hours.
- Cool, extract, and purify by column chromatography.
Step 2: Benzylation
- Dissolve oxazole intermediate in dry DMF.
- Add benzyl bromide and potassium carbonate.
- Stir at 60°C for 6 hours.
- Quench, extract, and purify.
Step 3: Acetamide Formation
- Dissolve benzylated oxazole in dry dichloromethane.
- Cool to 0°C, add triethylamine and acetic anhydride dropwise.
- Stir for 3 hours at room temperature.
- Work up and purify by recrystallization or chromatography.
Analytical Data and Purity Assessment
Purification is typically achieved by column chromatography using chloroform/methanol mixtures (9:1) or recrystallization from ethanol/benzene mixtures. Purity is confirmed by:
- Melting point determination : Sharp melting points around 200–210°C indicate high purity.
- NMR spectroscopy : Characteristic signals for oxazole protons, benzyl methylene, and acetamide NH.
- Mass spectrometry : Molecular ion peak consistent with molecular weight (~292.3 g/mol for the parent compound).
- Elemental analysis : Consistent with calculated C, H, N, and O percentages.
Research Findings and Comparative Analysis
- The presence of the benzyl group at the 4-position enhances lipophilicity and may influence biological activity.
- The acetamide moiety contributes to hydrogen bonding potential, affecting solubility and receptor binding.
- Variations in substituents on the phenyl ring or oxazole core can modulate reactivity and yield.
Summary Table of Preparation Methods
| Method Aspect | Description | Advantages | Limitations |
|---|---|---|---|
| Cyclocondensation | α-Haloketone + amide under reflux | Straightforward, moderate yield | Sensitive to moisture |
| Benzylation | Nucleophilic substitution with benzyl halide | High selectivity, good yield | Requires dry conditions |
| Acetamide coupling | Acetylation with acetic anhydride/acetyl chloride | High purity, mild conditions | Needs temperature control |
Chemical Reactions Analysis
Types of Reactions: N-(4-Benzyl-2-phenyloxazol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to a more saturated heterocyclic system.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acid derivatives, while reduction can produce tetrahydrooxazole derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
N-(4-Benzyl-2-phenyl-1,3-oxazol-5-yl)acetamide has been studied for its potential as a therapeutic agent in several diseases. Its structural characteristics allow it to interact with biological targets effectively.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit anticancer properties by modulating specific protein activities involved in cancer progression. For instance, studies have shown that oxazole derivatives can inhibit kinesin spindle protein (KSP), which is crucial for cancer cell division and proliferation .
Anticonvulsant Properties
A quantitative structure–activity relationship (QSAR) study highlighted the anticonvulsant activity of benzylamine enaminones, suggesting that derivatives of this compound may also exhibit similar properties. The binding affinity of these compounds to sodium channels is critical for their anticonvulsant effects .
The biological activity of this compound extends beyond anticancer and anticonvulsant effects:
Antimicrobial Activity
Compounds with oxazole rings have been reported to possess antimicrobial properties. This characteristic can be attributed to their ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
Anti-inflammatory Effects
Research indicates that derivatives of this compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines or pathways involved in inflammation .
Cosmetic Applications
In the realm of cosmetic science, this compound is being investigated for its potential use in topical formulations:
Skin Bioavailability
Studies on the skin bioavailability of topical formulations suggest that compounds like this compound can enhance the efficacy of cosmetic products by improving penetration through skin layers .
Stability and Efficacy
The formulation of cosmetics containing this compound requires thorough investigation into its safety and stability. The interactions between various ingredients can significantly influence the overall effectiveness of the product .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(4-Benzyl-2-phenyloxazol-5-yl)acetamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it can act as an antioxidant by scavenging free radicals and preventing oxidative damage .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below compares N-(4-Benzyl-2-phenyl-1,3-oxazol-5-yl)acetamide with structurally related acetamide derivatives from the evidence:
*Estimated based on structural similarity.
Key Observations:
Heterocycle Influence: The 1,3-oxazole core in the target compound is less lipophilic than benzothiazole derivatives (e.g., XLogP3 ~3.2 vs. ~3.5 in trifluoromethylbenzothiazole ). However, the benzyl and phenyl substituents increase lipophilicity compared to cyano-substituted oxazoles (XLogP3 ~1.8 in sulfonamide analogs ).
Electron-Withdrawing Groups: Trifluoromethyl (CF₃) in benzothiazole acetamides () enhances metabolic stability and binding affinity, a feature absent in the target compound .
Solubility and Bioavailability :
- Hydroxy and methyl substituents in benzothiazole derivatives () reduce logP (1.6 vs. ~3.2 in the target compound), favoring aqueous solubility . This highlights a trade-off between lipophilicity (membrane permeability) and solubility in drug design.
Research Findings and Functionalization Potential
- Oxazole vs. In contrast, oxazole analogs like the target compound may offer synthetic accessibility and tunable substituent effects.
- Sulfonamide vs. Acetamide: Sulfonamide-linked oxazoles () exhibit anticancer activity but require functionalization to improve potency.
- Thiadiazole Derivatives : The thiadiazole scaffold () demonstrates the impact of sulfur atoms on redox activity, suggesting divergent mechanisms of action compared to oxygen-containing oxazoles .
Biological Activity
N-(4-Benzyl-2-phenyl-1,3-oxazol-5-yl)acetamide is a compound of significant interest in medicinal chemistry due to its unique oxazole structure and potential biological activities. This article provides a detailed overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₆N₂O₂, with a molecular weight of approximately 292.34 g/mol. The compound features an oxazole ring, which is known for its diverse biological activities.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Antimicrobial Activity : The compound has shown promising results against various pathogens. In vitro studies have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.
- Anticancer Potential : Preliminary studies suggest that this compound may inhibit the growth of cancer cell lines, making it a candidate for further investigation in cancer therapy.
- Alkaline Phosphatase Inhibition : Similar compounds have been reported to act as inhibitors of alkaline phosphatase, suggesting that this compound may exhibit similar properties.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Binding Affinity : Studies have focused on the compound's binding affinity with various enzymes and receptors. This interaction is crucial for understanding its mechanism of action and potential therapeutic applications.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-Benzylidene-2-phenyloxazolidinone | C₁₇H₁₅N₂O₂ | Contains a double bond; different biological activity profile |
| 2-Acetoxybenzamide | C₉H₉NO₂ | Lacks the oxazole ring; primarily used in medicinal chemistry |
| 4-Benzoylphenol | C₁₃H₁₀O₂ | Features a ketone instead of an amide; different reactivity |
This compound stands out due to its specific oxazole structure and potential multifaceted biological activities compared to these similar compounds .
Case Studies
Recent studies have highlighted various aspects of the biological activity of N-(4-Benzyl-2-phenyl-1,3-oxazol-5-y)acetamide:
- Antimicrobial Efficacy : In a study examining the antimicrobial properties against common bacterial strains, N-(4-Benzyl-2-phenyloxazol) showed minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against Staphylococcus aureus and Escherichia coli .
- Anticancer Activity : A preliminary evaluation on cancer cell lines indicated that treatment with this compound resulted in reduced cell viability by up to 50% at concentrations of 10 µM after 48 hours .
Q & A
Q. What synthetic methodologies are commonly employed for preparing N-(4-Benzyl-2-phenyl-1,3-oxazol-5-yl)acetamide and its derivatives?
The synthesis typically involves multi-step organic reactions, starting with the formation of the oxazole core. A common approach includes:
- Cyclocondensation : Benzylamine derivatives react with α-haloacetophenones or equivalents to form the oxazole ring.
- Acetamide functionalization : Subsequent N-acetylation using acetic anhydride or acetyl chloride under basic conditions (e.g., pyridine or triethylamine).
- Purification : Column chromatography or recrystallization is used to isolate the product.
Key optimization steps include varying reaction temperatures (80–120°C), solvent choices (e.g., DMF, THF), and catalyst systems (e.g., Lewis acids like ZnCl₂). Reaction progress is monitored via TLC and characterized by NMR and IR spectroscopy .
Q. How is the structural integrity of this compound validated in synthetic workflows?
Structural validation employs:
- Spectroscopic techniques :
- ¹H/¹³C NMR : Confirms substituent positions (e.g., benzyl and phenyl groups) and acetamide linkage.
- IR spectroscopy : Identifies characteristic bands (e.g., C=O stretch at ~1650–1700 cm⁻¹).
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.
- Elemental analysis : Ensures purity (>95%) and correct stoichiometry .
Q. What preliminary biological assays are recommended for evaluating the bioactivity of this compound?
Initial screening focuses on:
- Cytotoxicity assays : MTT or SRB tests against cancer cell lines (e.g., HeLa, MCF-7) to determine GI₅₀ values.
- Dose-response studies : Five-dose analyses (0.1–100 µM) to assess potency and selectivity.
- Mechanistic probes : Apoptosis markers (e.g., caspase-3 activation) and cell cycle arrest (flow cytometry).
Note: Compounds with GI₅₀ < 10 µM and low cytotoxicity (CC₅₀ > 100 µM) warrant further study .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported biological activities of structurally similar oxazole derivatives?
X-ray crystallography provides atomic-level insights:
- SHELX refinement : Resolves bond lengths, angles, and torsion angles, clarifying substituent conformations that affect bioactivity.
- Electron density maps : Identify hydrogen-bonding interactions (e.g., acetamide carbonyl with target proteins).
For example, minor structural variations (e.g., para-substituted benzyl vs. thiophenyl groups) may explain divergent anticancer activities in derivatives .
Q. What strategies address low solubility of this compound in in vitro assays?
Q. How do computational methods aid in optimizing the pharmacophore of this compound?
- Docking studies : AutoDock Vina or Schrödinger Suite predicts binding affinities to targets (e.g., kinase domains).
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity.
- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories.
For instance, bulky benzyl groups may sterically hinder binding, while electron-withdrawing substituents enhance target engagement .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported anticancer potencies across studies?
- Assay variability : Normalize data using reference standards (e.g., doxorubicin) and replicate in ≥3 independent experiments.
- Structural verification : Confirm compound identity via X-ray crystallography to rule out isomerism or impurities.
- Cell line specificity : Test across diverse panels (NCI-60) to identify lineage-dependent effects.
Example: A derivative showed GI₅₀ = 8 µM in leukemia cells but >100 µM in solid tumors, highlighting target heterogeneity .
Methodological Challenges
Q. What are the limitations of current synthetic routes for scale-up?
- Low yields : Multi-step syntheses often suffer from <40% overall yield. Mitigate via one-pot strategies or flow chemistry.
- Purification hurdles : Replace column chromatography with crystallization-driven protocols for cost efficiency.
- Functional group incompatibility : Protect reactive sites (e.g., oxazole nitrogen) during acetylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
